N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-24(20(27)15-5-3-4-6-16(15)28-2)14-11-25(12-14)18-10-9-17-21-22-19(13-7-8-13)26(17)23-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWSNPHCDKATCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triazolo-pyridazine core fused with an azetidine ring and a methoxy-N-methylbenzamide moiety. Its molecular formula is with a molecular weight of approximately 354.43 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : It has been shown to inhibit various kinases involved in cancer progression. For example, compounds with similar structures have demonstrated inhibitory effects on c-Met kinase, which is critical in tumor growth and metastasis .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against strains of Mycobacterium tuberculosis, indicating its possible use in treating tuberculosis .
Anticancer Activity
Recent studies have evaluated the anticancer efficacy of related triazolo-pyridazine derivatives. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that derivatives similar to the target compound exhibit significant cytotoxicity against various cancer cell lines . The mechanism involves inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
In a study focused on anti-tubercular agents, several compounds were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC50 values ranging from 1.35 to 2.18 µM, suggesting that modifications to the triazole structure can enhance efficacy against this pathogen .
Case Studies
- In Vitro Cytotoxicity Studies : A series of experiments using the MTT assay demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while showing low toxicity towards normal cells (HEK-293). This selectivity is crucial for therapeutic applications .
- Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of the compound with various targets. These studies provide insights into how structural modifications can optimize biological activity .
Scientific Research Applications
Anti-Inflammatory Applications
Research indicates that compounds similar to N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide exhibit potent anti-inflammatory properties. Specifically, derivatives containing the [1,2,4]triazolo moiety have demonstrated effectiveness in inhibiting pathways associated with inflammation.
Case Study: Inhibition of Platelet Activating Factor (PAF)
A study highlighted the effectiveness of related compounds in inhibiting PAF-induced bronchoconstriction in guinea pigs. This suggests potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Anticancer Activity
The compound has shown promise in anticancer research due to its ability to interact with various biological targets involved in tumor growth.
Antimicrobial Properties
Emerging studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
Research Findings
Research on triazolo-pyridazine derivatives has indicated significant antibacterial properties. The structural features of this compound may contribute to its effectiveness against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide with analogs sharing the [1,2,4]triazolo[4,3-b]pyridazine core, focusing on structural variations, biological activity, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Target Engagement
- Cyclopropyl vs. Methyl Groups : The target compound’s 3-cyclopropyl group (vs. 3-methyl in Lin28-1632) likely enhances BRD4 binding by filling a larger hydrophobic pocket, as seen in compound 10 (IC₅₀ = 0.12 µM) . Methyl-substituted analogs, such as Lin28-1632, exhibit reduced solubility but retain activity in cellular models .
- Azetidine vs.
- Methoxy-Benzamide vs. Indole-Ethylamine : The 2-methoxy-N-methylbenzamide in the target compound may reduce off-target effects compared to indole-containing analogs (e.g., compound 10), which show broader kinase inhibition .
Physicochemical and Pharmacokinetic Properties
- Melting Points: Propenoic acid derivatives () exhibit high melting points (>250°C), suggesting strong crystalline packing, whereas acetamide derivatives (e.g., Lin28-1632) are more soluble but less thermally stable .
- Solubility : Methoxy groups (e.g., compound 18) improve aqueous solubility compared to cyclopropyl or methyl substituents, critical for oral dosing .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide, and how are reaction conditions optimized?
- Synthesis Steps :
Cyclopropane Ring Formation : Introduction of the cyclopropyl group via [2+1] cycloaddition or alkylation reactions under inert atmosphere.
Triazolo-Pyridazine Core Assembly : Cyclocondensation of hydrazine derivatives with pyridazine precursors at 80–100°C in polar aprotic solvents (e.g., DMF) .
Azetidine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the azetidine ring .
Benzamide Functionalization : Amidation using activated esters (e.g., HATU/DIPEA) in anhydrous dichloromethane .
- Optimization Strategies :
-
Temperature Control : Maintaining 0–5°C during sensitive steps (e.g., cyclopropane formation) to prevent side reactions .
-
Solvent Selection : Using DMF for triazole cyclization due to its high dielectric constant and stability at elevated temperatures .
-
Catalyst Screening : Pd(PPh₃)₄ for efficient azetidine coupling .
Key Reaction Parameters Conditions Cyclocondensation Temp. 80–100°C Coupling Catalyst Pd(PPh₃)₄ Purification Method Column Chromatography (SiO₂, EtOAc/Hexane)
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- 1D/2D NMR :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methoxy group at δ 3.8–4.0 ppm, cyclopropyl protons as multiplets at δ 1.2–1.5 ppm) .
- HSQC/HMBC : Confirms connectivity between triazole, pyridazine, and benzamide moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 434.2) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95% by reverse-phase C18 column, 0.1% TFA/ACN gradient) .
Q. What are the primary functional groups in the compound, and how do they influence its reactivity?
- Functional Groups :
- Triazolo-Pyridazine Core : Participates in π-π stacking with biological targets; susceptible to nucleophilic attack at N7 .
- Azetidine Ring : Enhances conformational rigidity; undergoes ring-opening under strong acidic conditions .
- Methoxy-Benzamide : Stabilizes hydrogen bonding with enzymes (e.g., kinases); hydrolyzes slowly in basic media .
- Reactivity Insights :
- Acid Sensitivity : Azetidine ring stability requires pH >4 during synthesis .
- Oxidative Stability : Methoxy group reduces susceptibility to CYP450-mediated oxidation compared to hydroxyl analogs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?
- Methodological Approaches :
-
Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., cyclopropyl vs. phenyl analogs) using kinase inhibition assays .
-
Biochemical Assays : Measure IC₅₀ values under standardized conditions (e.g., ATP concentration, pH 7.4) to control variability .
-
Crystallography : Resolve binding modes with X-ray structures of target complexes to identify steric or electronic clashes .
Analog Comparison (IC₅₀, nM) Target Kinase A Target Kinase B Cyclopropyl Derivative 12 ± 2 450 ± 50 Phenyl Derivative 85 ± 10 120 ± 15
Q. What strategies are recommended for improving the compound’s metabolic stability in preclinical studies?
- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450 metabolism .
- Prodrug Design : Mask the azetidine amine as a phosphate ester for improved solubility and delayed hydrolysis .
- Metabolite Identification : Use LC-MS/MS to track major degradation pathways (e.g., N-demethylation) and modify vulnerable sites .
Q. How does molecular modeling contribute to understanding the compound’s interaction with biological targets?
- Docking Studies : Predict binding poses in kinase ATP pockets (e.g., hydrophobic interactions with cyclopropyl and triazole groups) .
- Molecular Dynamics (MD) : Simulate conformational flexibility of the azetidine ring to optimize target residence time .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., methoxy vs. ethoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
